Triethylenemelamine
Overview
Description
Triethylenemelamine, also known as 2,4,6-tris(aziridin-1-yl)-1,3,5-triazine, is a chemical compound with the molecular formula C9H12N6 and a molar mass of 204.237 g/mol . It is a member of the triazine family and is characterized by the presence of three aziridine rings attached to a triazine core. This compound has been used primarily as an alkylating agent in chemotherapy due to its ability to cause chromatid aberrations in cell models .
Mechanism of Action
Target of Action
Triethylenemelamine (TEM), also known as Tretamine, is primarily used in chemotherapy
Mode of Action
It is known to cause chromatid aberrations in cell models . This suggests that TEM interacts with DNA or associated proteins, leading to changes in chromosome structure that can inhibit cell division and growth.
Biochemical Pathways
A study suggests that tem might be involved in the atr signaling pathway . This pathway is activated by many anticancer agents and controls cell-cycle arrest and mediates cell survival .
Result of Action
TEM has been shown to produce chromosome aberrations in various mammalian cells . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.
Action Environment
It is known that various environmental factors can affect the efficacy and toxicity of chemotherapy drugs in general . These factors can include the patient’s diet, lifestyle, and exposure to other chemicals or medications.
Biochemical Analysis
Biochemical Properties
Triethylenemelamine plays a significant role in biochemical reactions, particularly in its interaction with DNA. It is known to cause chromatid aberrations in cell models . This compound interacts with enzymes, proteins, and other biomolecules, leading to various biochemical changes. For instance, it has been observed to cause chromosomal aberrations in somatic and testicular tissues of rats . These interactions are crucial in understanding the compound’s role in biochemical processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing chromatid aberrations and other chromosomal changes . In studies involving rats, this compound has been shown to affect bone marrow, spleen, kidney, large intestine, and testis tissues . These effects include changes in cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s impact on cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA, leading to chromatid aberrations . It binds to DNA and causes structural changes, which can result in chromosomal aberrations. This interaction is crucial for its chemotherapeutic effects, as it disrupts the normal functioning of cancer cells. Additionally, this compound’s ability to cause chromosomal aberrations is linked to its role in enzyme inhibition and activation, further influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that short-term exposure to this compound can lead to significant changes in cellular DNA within 24 hours . The compound’s stability and degradation over time are important factors in understanding its long-term effects on cellular function. In both in vitro and in vivo studies, this compound has been observed to cause lasting changes in cellular processes, emphasizing the importance of temporal effects in its biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats, different dose levels of this compound have been shown to cause varying degrees of chromosomal aberrations . At higher doses, the compound can cause more severe chromosomal changes, indicating a dose-dependent effect. Additionally, toxic or adverse effects at high doses have been observed, highlighting the importance of dosage in understanding the compound’s impact on biological systems.
Preparation Methods
Triethylenemelamine can be synthesized through the reaction of cyanuric chloride with ethylenimine. The process involves dispersing cyanuric chloride in ice water and adding a solution of ethylenimine in an aqueous solution of potassium carbonate dropwise to the slurry . The reaction mixture is then clarified, filtered, and extracted with chloroform to obtain this compound as a white microcrystalline powder . Industrial production methods follow similar procedures but on a larger scale, ensuring the maintenance of reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Triethylenemelamine undergoes several types of chemical reactions, including:
Polymerization: It readily polymerizes in the presence of heat or moisture.
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Incompatibility: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Triethylenemelamine has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It serves as a research tool to produce chromosome aberrations and study mutagenesis.
Medicine: It has been used as an antineoplastic agent in chemotherapy.
Industry: It is utilized in the manufacture of resinous products and textile finishing agents.
Comparison with Similar Compounds
Properties
IUPAC Name |
2,4,6-tris(aziridin-1-yl)-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-2-13(1)7-10-8(14-3-4-14)12-9(11-7)15-5-6-15/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCJMVBFZDHPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=NC(=NC(=N2)N3CC3)N4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
Record name | TRIETHYLENEMELAMINE | |
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DSSTOX Substance ID |
DTXSID3026225 | |
Record name | Triethylenemelamine | |
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Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethylenemelamine is an odorless white crystalline powder. Melting point 160 °C, then rapidly polymerizes to a white solid. Almost immediate degradation at pH 3.0; rapid degradation at pH 5.0; and very little degradation at pH 7.5. (NTP, 1992), White, odorless solid; [Hawley] White to off-white crystalline powder; [MSDSonline] | |
Record name | TRIETHYLENEMELAMINE | |
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Record name | Triethylenemelamine | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), WT/WT @ 26 °C: WATER 40%, CHLOROFORM 28.1%, METHYLENE CHLORIDE 19.7%, DIOXANE 9.6%, ETHANOL 7.7%, DIMETHYL CELLOSOLVE 4.8%, ETHYL ACETATE 4.5%, CARBON TETRACHLORIDE 3.6%, ACETONE 10.6%, METHYL ETHYL KETONE 4.7%, METHANOL 12.5%, BENZENE 5.6%, Soluble in oxygenated and chlorinated solvents. | |
Record name | TRIETHYLENEMELAMINE | |
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Record name | S-TRIAZINE, 2,4,6-TRIS(1-AZIRIDINYL)- | |
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Vapor Pressure |
0.0000361 [mmHg] | |
Record name | Triethylenemelamine | |
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Color/Form |
MINUTE CRYSTALS FROM CHLOROFORM, WHITE, CRYSTALLINE POWDER | |
CAS No. |
51-18-3 | |
Record name | TRIETHYLENEMELAMINE | |
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Record name | TRIETHYLENEMELAMINE | |
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Melting Point |
282 °F (decomposes) (NTP, 1992), @ 160 °C, IT INITIALLY MELTS, THEN RAPIDLY POLYMERIZES TO WHITE SOLID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triethylenemelamine exert its biological effects?
A1: this compound functions as an alkylating agent. It forms covalent bonds with nucleophilic sites in DNA, primarily at the N7 position of guanine. [, , ] This alkylation disrupts DNA replication and transcription, ultimately leading to cell death. [, , ]
Q2: What are the downstream consequences of this compound-induced DNA alkylation?
A2: DNA alkylation by TEM can lead to various downstream effects, including:* Chromosome aberrations: TEM is known to induce chromosomal abnormalities like deletions, translocations, and micronuclei formation. [, , , ] * Dominant lethal mutations: These mutations, induced in germ cells, prevent the survival of offspring. TEM exhibits a strong dose-dependent effect on dominant lethal mutation rates. [, , , ]* Cell cycle arrest and apoptosis: TEM exposure can trigger cell cycle checkpoints, leading to arrest in specific phases (G1, S, G2) and eventually apoptosis (programmed cell death). [, ]
Q3: Which cell types are particularly susceptible to this compound's effects?
A3: Research suggests that rapidly dividing cell populations are particularly vulnerable to TEM. This includes:* Spermatogenic cells: TEM exhibits a highly selective action on spermatogenesis, impacting sperm count, morphology, and fertility in various species including rats, mice, and quail. [, , , ]* Hematopoietic cells: Bone marrow cells, responsible for blood cell production, demonstrate high sensitivity to TEM, exhibiting chromosomal aberrations and altered cell cycle kinetics. [, , ]
Q4: Does the route of this compound administration impact its effects?
A4: Studies indicate that the route of administration can influence this compound's effects:* Intraperitoneal injection: This route generally leads to rapid absorption and systemic distribution. [, , ]* Oral administration: Oral TEM also shows antifertility effects in male rats, with comparable results to intraperitoneal injections. [] * Gavage: This method was successfully used to administer TEM in genotoxicity studies, inducing unscheduled DNA synthesis (UDS) in mouse germ cells. []
Q5: What is the evidence for this compound's mutagenic potential?
A5: Numerous studies demonstrate the mutagenic properties of TEM:* Dominant lethal assays: TEM consistently induces dominant lethal mutations in male germ cells of various species, demonstrating its ability to cause heritable genetic damage. [, , , ]* Chromosomal aberration tests: TEM causes a range of chromosomal abnormalities in somatic and germ cells, including micronuclei formation, highlighting its clastogenic potential. [, , , ]* Unscheduled DNA synthesis (UDS) assays: TEM induces UDS in germ cells, indicating its ability to cause DNA damage that necessitates repair mechanisms. []
Q6: Does this compound's mutagenic potential vary across different stages of spermatogenesis?
A6: Yes, TEM exhibits stage-specific effects on spermatogenesis:* Spermatocytes: These cells show delayed formation of chromosome aberrations after TEM exposure compared to X-ray treatment, indicating a difference in the mechanism of damage induction. []* Spermatids: These cells are highly sensitive to TEM, exhibiting a high frequency of dominant lethal mutations and translocations. [, , ]* Mature sperm: While TEM induces dominant lethal mutations in mature sperm, the frequency of heritable translocations is lower compared to spermatids. []
Q7: How does this compound impact the male reproductive system?
A7: TEM exerts profound effects on male reproductive function:* Reduced fertility: Studies consistently demonstrate a significant reduction in male fertility following TEM exposure across various species. [, , , , ]* Spermatogenesis disruption: TEM disrupts spermatogenesis, primarily targeting early spermatogonia and leading to depletion of mature sperm. [, , ]* Testicular atrophy: In severe cases, TEM can cause testicular atrophy, characterized by a reduction in testicular size and weight. []
Q8: What are the long-term consequences of this compound exposure on male reproductive function?
A8: While TEM's effects on male fertility can be reversible at lower doses, prolonged exposure or higher doses can lead to prolonged or permanent sterility. [, , ]
Q9: Does this compound impact other organs or systems besides the reproductive system?
A9: Yes, TEM can affect other tissues, particularly those with high cell turnover rates:* Hematopoietic system: TEM exposure can lead to bone marrow suppression, potentially causing a decrease in red blood cells, white blood cells, and platelets. [, , ] This effect is temporary at lower doses but can be more severe with higher doses. * Gastrointestinal tract: Some studies report gastrointestinal disturbances as a side effect of TEM treatment. []
Q10: What are the known toxicological concerns associated with this compound?
A10: this compound is a potent mutagen and potential carcinogen:
- Carcinogenicity: While TEM's use as a chemotherapeutic agent has declined, studies link it to an increased risk of secondary malignancies, particularly leukemia and lymphoma. []
- Developmental toxicity: TEM exhibits transplacental genotoxicity, inducing chromosomal abnormalities in fetal tissues. []
Q11: How does the chemical structure of this compound contribute to its alkylating activity?
A11: this compound possesses three ethyleneimine rings, each containing a highly reactive nitrogen atom. [, , ] These nitrogen atoms act as strong nucleophiles, readily forming covalent bonds with electron-rich sites on DNA bases, leading to its alkylating properties. [, , ]
Q12: Have any structural analogs of this compound been investigated?
A12: Yes, studies have investigated structural analogs to understand the importance of the trifunctional nature of TEM. These studies reveal:
- Trifunctional compounds: Similar to TEM, other trifunctional alkylating agents exhibit potent antifertility effects. []
- Monofunctional compounds: While less potent, monofunctional analogs still demonstrate significant damage to the seminiferous epithelium at higher doses, indicating the importance of alkylation for its effects. []
Q13: How are flow cytometry and other analytical techniques used in this compound research?
A14: Flow cytometry has emerged as a valuable tool in TEM research, enabling scientists to:* Assess DNA damage: Measure changes in DNA content and cell cycle kinetics following TEM exposure. [, , ]* Evaluate sperm chromatin structure: Determine the impact of TEM on sperm chromatin integrity. []* Analyze cell populations: Quantify cell death and cell cycle arrest in response to TEM treatment. []* Micronucleus Assay: Detect the presence of micronuclei in erythrocytes as a marker of chromosomal damage. []
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